molecular formula C18H30N2O2 B4930522 1,4-bis(cyclohexylcarbonyl)piperazine CAS No. 6337-93-5

1,4-bis(cyclohexylcarbonyl)piperazine

Cat. No. B4930522
CAS RN: 6337-93-5
M. Wt: 306.4 g/mol
InChI Key: KVRBRRXJOXQTJR-UHFFFAOYSA-N
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Description

1,4-bis(cyclohexylcarbonyl)piperazine, also known as BCPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCPP is a piperazine derivative that has been synthesized to study its potential as a pharmaceutical agent. In

Mechanism of Action

The exact mechanism of action of 1,4-bis(cyclohexylcarbonyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,4-bis(cyclohexylcarbonyl)piperazine has been shown to increase the activity of GABAergic neurons, which leads to a reduction in neuronal excitability and a decrease in seizures.
Biochemical and Physiological Effects:
1,4-bis(cyclohexylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1,4-bis(cyclohexylcarbonyl)piperazine has also been shown to decrease the levels of acetylcholine in the brain, which may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-bis(cyclohexylcarbonyl)piperazine is its potent anticonvulsant and anxiolytic effects, which make it a valuable tool for studying the central nervous system. However, 1,4-bis(cyclohexylcarbonyl)piperazine has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. Additionally, 1,4-bis(cyclohexylcarbonyl)piperazine has a low solubility in water, which makes it difficult to administer in animal studies.

Future Directions

There are several future directions for the study of 1,4-bis(cyclohexylcarbonyl)piperazine. One area of research is the development of 1,4-bis(cyclohexylcarbonyl)piperazine analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 1,4-bis(cyclohexylcarbonyl)piperazine on the central nervous system. Additionally, 1,4-bis(cyclohexylcarbonyl)piperazine may have potential as a therapeutic agent for the treatment of other neurological disorders such as depression and anxiety disorders.
Conclusion:
In conclusion, 1,4-bis(cyclohexylcarbonyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic properties and has potential as a pharmaceutical agent for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1,4-bis(cyclohexylcarbonyl)piperazine and to develop 1,4-bis(cyclohexylcarbonyl)piperazine analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 1,4-bis(cyclohexylcarbonyl)piperazine involves the reaction of piperazine with cyclohexanone in the presence of a catalyst such as hydrochloric acid. The reaction results in the formation of a white crystalline solid that is purified through recrystallization. The yield of 1,4-bis(cyclohexylcarbonyl)piperazine can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

1,4-bis(cyclohexylcarbonyl)piperazine has been extensively studied for its potential as a pharmaceutical agent. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic properties. 1,4-bis(cyclohexylcarbonyl)piperazine has also been investigated for its potential as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h15-16H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRBRRXJOXQTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284536
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6337-93-5
Record name NSC37551
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37551
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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